2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane is an organic compound that features a brominated aromatic ring and a dithiane moiety
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane are currently unknown. , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
. Pharmacokinetic studies would be necessary to determine the compound’s bioavailability and its distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane typically involves the bromination of 2-methoxyphenyl derivatives followed by the introduction of the dithiane group. One common method involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Protection and Deprotection: The phenolic hydroxyl group is protected using acetic anhydride and sulfuric acid, followed by deprotection after bromination.
Formation of Dithiane: The brominated intermediate is then reacted with 1,3-propanedithiol under acidic conditions to form the dithiane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated aromatic ring can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(5-Methoxyphenyl)-1,3-dithiane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the brominated aromatic ring but lacks the dithiane moiety.
2-Methoxyphenyl derivatives: Similar aromatic structure but different substituents.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane is unique due to the presence of both the brominated aromatic ring and the dithiane moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dithiane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS2/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPYJRJJMSOZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2SCCCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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